![molecular formula C17H12N4OS B7503688 N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK2606414 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In
作用机制
The mechanism of action of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves the inhibition of the eukaryotic translation initiation factor 4E (eIF4E) pathway. This pathway is essential for the translation of mRNA into proteins and is often overactivated in cancer cells. By inhibiting this pathway, this compound can prevent the translation of oncogenes and other proteins that are essential for cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurodegenerative diseases, this compound can improve memory and cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In infectious diseases, this compound can inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
实验室实验的优点和局限性
One of the main advantages of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is its specificity for the eIF4E pathway, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity in animal models, which is a crucial factor for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research on N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide. One of the potential applications of this compound is in combination therapy for cancer, where it can be used in conjunction with other drugs to enhance their efficacy. Additionally, this compound can be modified to improve its solubility and bioavailability, which can make it a more viable candidate for drug development. Finally, this compound can be studied further for its potential applications in other diseases, such as viral infections and neurodegenerative diseases.
合成方法
The synthesis of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves a multi-step process. The first step involves the reaction of 2-amino-4-(1H-indol-3-yl)thiazole with 2-bromo-3-pyridinecarboxylic acid, which leads to the formation of the intermediate compound. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with boronic acid, followed by a palladium-catalyzed amination reaction to yield the final product.
科学研究应用
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the eukaryotic translation initiation factor 4E (eIF4E) pathway. In neurodegenerative diseases, this compound has been studied for its potential to improve memory and cognitive function. In infectious diseases, this compound has been shown to inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(11-4-3-7-18-8-11)21-17-20-15(10-23-17)13-9-19-14-6-2-1-5-12(13)14/h1-10,19H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJLYQIZDBDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
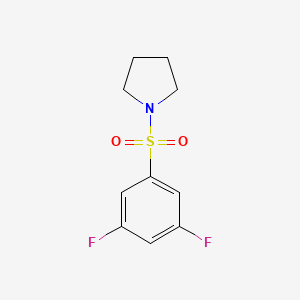
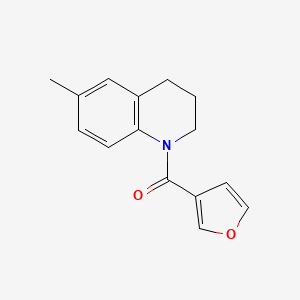
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
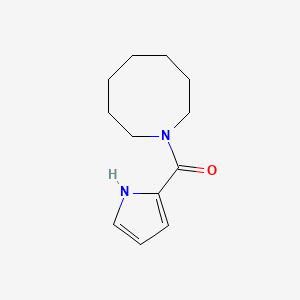
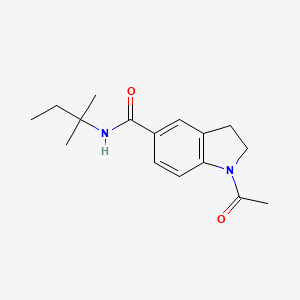
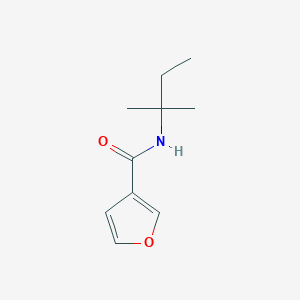
![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
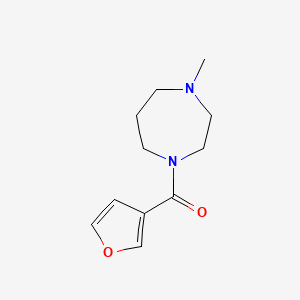
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
